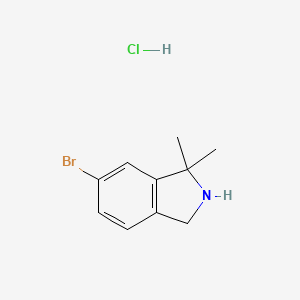

6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3,3-dimethyl-1,2-dihydroisoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-10(2)9-5-8(11)4-3-7(9)6-12-10;/h3-5,12H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQZPSUJEMWYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CN1)C=CC(=C2)Br)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride: Synthesis, Characterization, and Scientific Insights

This technical guide provides a comprehensive overview of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this document presents a scientifically grounded, predictive approach to its synthesis and characterization. The methodologies and expected outcomes are based on established principles of organic chemistry and data from structurally related isoindoline derivatives.

Introduction

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its rigid, bicyclic framework provides a valuable template for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of a bromine atom and gem-dimethyl groups to the isoindoline core, as in the title compound, can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, and may introduce specific interactions like halogen bonding.[2] This guide will explore a plausible synthetic pathway, predict the spectral characteristics for its unambiguous identification, and discuss the potential significance of this molecule in the context of drug discovery.

Section 1: Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the construction of the 1,1-dimethyl-2,3-dihydro-1H-isoindole core, followed by regioselective bromination and subsequent hydrochloride salt formation.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 1,1-dimethyl-2,3-dihydro-1H-isoindole

The synthesis of the gem-dimethyl substituted isoindoline core is a critical first step. While various methods for isoindoline synthesis exist, a plausible route starting from phthalic anhydride is proposed here, leveraging common and scalable reactions.[3][4]

-

Reduction of Phthalic Anhydride to Phthalide: Phthalic anhydride is reduced to phthalide using a suitable reducing agent such as sodium borohydride in an appropriate solvent.

-

Grignard Reaction: The resulting phthalide is treated with two equivalents of methylmagnesium bromide (MeMgBr) in an ethereal solvent like THF or diethyl ether. This reaction opens the lactone ring and introduces the two methyl groups at the benzylic position, forming a diol intermediate.

-

Reductive Cyclization: The diol intermediate is then subjected to reductive amination conditions. Treatment with ammonium acetate and a reducing agent like sodium cyanoborohydride (NaBH₃CN) will effect the cyclization to form the desired 1,1-dimethyl-2,3-dihydro-1H-isoindole.

Step 2: Bromination of 1,1-dimethyl-2,3-dihydro-1H-isoindole

The next step involves the regioselective bromination of the aromatic ring. The directing effects of the alkyl and amino groups on the benzene ring will influence the position of bromination. The position para to the amino-methylene group (C6) is sterically accessible and electronically activated, making it a likely site for electrophilic substitution.

-

Reaction Setup: The synthesized 1,1-dimethyl-2,3-dihydro-1H-isoindole is dissolved in a suitable aprotic solvent such as acetonitrile.

-

Brominating Agent: N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted bromine. The product is then extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt, which often improves crystallinity and aqueous solubility.[5][6]

-

Dissolution: The purified 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole is dissolved in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

-

Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or a solution of HCl in dioxane) is added dropwise to the stirred solution of the free base.[7][8]

-

Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield the final product.

Section 2: Predicted Analytical Characterization

Unambiguous characterization of the target compound would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data are predicted.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts are based on known data for similar isoindoline and substituted benzene derivatives.[9][10]

| Predicted ¹H NMR Data (in DMSO-d₆) |

| Chemical Shift (δ, ppm) |

| ~ 9.5 - 10.5 |

| ~ 7.5 |

| ~ 7.4 |

| ~ 7.3 |

| ~ 4.3 |

| ~ 1.6 |

| Predicted ¹³C NMR Data (in DMSO-d₆) |

| Chemical Shift (δ, ppm) |

| ~ 140 |

| ~ 138 |

| ~ 130 |

| ~ 128 |

| ~ 125 |

| ~ 120 |

| ~ 68 |

| ~ 55 |

| ~ 28 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole, the presence of bromine is a key diagnostic feature due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[11]

-

Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion of the free base at m/z values corresponding to [C₁₀H₁₂⁷⁹BrN]⁺ and [C₁₀H₁₂⁸¹BrN]⁺.

-

Major Fragmentation Pathways: A significant fragmentation pathway would be the loss of a methyl group (CH₃) to form a stable benzylic carbocation. This would result in a fragment ion also showing the characteristic isotopic pattern for bromine.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Section 3: Potential Applications and Significance in Drug Discovery

The structural features of this compound suggest several potential applications in the field of drug discovery.

-

Scaffold for Library Synthesis: The isoindoline core can be further functionalized at the nitrogen atom, allowing for the creation of a library of compounds for screening against various biological targets.

-

Modulation of Physicochemical Properties: The gem-dimethyl group can provide steric hindrance, potentially blocking metabolic pathways and increasing the in vivo half-life of a drug candidate.[12][13] The bromine atom increases lipophilicity, which can enhance membrane permeability.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific, directional interactions with electron-rich atoms (such as oxygen or nitrogen) in a protein's active site.[14] This can contribute significantly to binding affinity and selectivity.

-

Precursor for Further Functionalization: The bromo-substituent can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing access to a wide range of derivatives.

Conclusion

While direct experimental data for this compound is not widely reported, this guide provides a robust, scientifically-informed framework for its synthesis and characterization. The proposed synthetic route is based on well-established chemical transformations, and the predicted analytical data offer a clear blueprint for its identification. The unique combination of the isoindoline scaffold, the gem-dimethyl group, and the bromine substituent makes this compound a promising building block for the development of novel therapeutic agents. Further research into its synthesis and biological evaluation is warranted to fully explore its potential in medicinal chemistry.

References

-

Benchchem. (S)-isoindoline-1-carboxylic acid hydrochloride | 1965314-73-1.

-

SciSpace. An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles.

-

CymitQuimica. CAS 32372-82-0: Isoindoline hydrochloride.

-

PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.

-

National Center for Biotechnology Information. The chemistry of isoindole natural products.

-

ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds.

-

ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.

-

ResearchGate. How to make a salt of a novel compound?

-

Google Patents. method for salt preparation.

-

Organic Chemistry Portal. Isoindoline synthesis.

-

MDPI. Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones.

-

National Center for Biotechnology Information. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery.

-

PubMed. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides.

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

-

MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

-

Scilit. Divergent Mechanistic Routes for the Formation of gem‐Dimethyl Groups in the Biosynthesis of Complex Polyketides.

-

PharmaBlock. Application of Halogen Bond in Drug Discovery.

Sources

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Isoindoline synthesis [organic-chemistry.org]

- 5. (S)-isoindoline-1-carboxylic acid hydrochloride | 1965314-73-1 | Benchchem [benchchem.com]

- 6. CAS 32372-82-0: Isoindoline hydrochloride | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 9. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. savemyexams.com [savemyexams.com]

- 12. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. namiki-s.co.jp [namiki-s.co.jp]

An In-depth Technical Guide to 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride: A Novel Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride (CAS Number: 2055840-66-7), a unique isoindole derivative with significant potential in medicinal chemistry and drug development. While specific research on this particular molecule is emerging, its structural features suggest a promising role as a versatile building block for novel therapeutics. This document will delve into the chemical properties, a proposed synthetic pathway, and the potential pharmacological applications of this compound, drawing upon the well-established biological activities of the broader isoindole class of molecules.

Introduction to the Isoindole Scaffold

The isoindole nucleus, a bicyclic aromatic heterocyclic amine, is a critical pharmacophore found in numerous biologically active compounds and approved drugs.[1][2] Its structural isomer, indole, is more common in nature, but the unique electronic and steric properties of the isoindole ring system offer distinct advantages in drug design. Isoindole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4]

The subject of this guide, this compound, combines the isoindole core with key substitutions that are expected to modulate its physicochemical and biological properties. The bromo substituent at the 6-position can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the gem-dimethyl group at the 1-position may enhance metabolic stability and introduce specific steric interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for assessing its potential as a drug candidate, influencing factors such as solubility, permeability, and oral bioavailability.

| Property | Value | Reference |

| CAS Number | 2055840-66-7 | [5][6] |

| Molecular Formula | C10H13BrClN | [5][7] |

| Molecular Weight | 262.58 g/mol | [5][7] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | CC1(C)C2=C(C=C(C=C2)Br)CN1.Cl | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in water, methanol, and DMSO (predicted) |

Proposed Synthetic Pathway

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 4-Bromo-1,2-bis(bromomethyl)benzene

-

To a solution of 4-bromo-o-xylene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

-

Reflux the reaction mixture under UV irradiation for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-bromo-1,2-bis(bromomethyl)benzene.

Step 2: Synthesis of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole

-

In a pressure vessel, dissolve 4-bromo-1,2-bis(bromomethyl)benzene and an excess of methylamine (as a solution in a suitable solvent like ethanol or as a gas) in a polar aprotic solvent such as acetonitrile.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HBr generated during the reaction.

-

Seal the vessel and heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the crude 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole by column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

Caption: Proposed synthetic workflow for the target compound.

Potential Pharmacological Applications

The isoindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The structural features of this compound suggest several potential areas for pharmacological investigation.

Anticancer Activity

Numerous isoindole derivatives have been reported to possess potent anticancer properties.[3][4] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. The presence of the bromo substituent on the benzene ring of the target compound provides a strategic point for the introduction of various functional groups through metal-catalyzed cross-coupling reactions, enabling the synthesis of a library of analogs for screening against different cancer cell lines.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Derivatives of isoindoline-1,3-dione have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathogenesis of Alzheimer's disease.[8] The isoindole core can interact with key residues in the active site of these enzymes. The 1,1-dimethyl substitution in the target compound could potentially enhance binding affinity and selectivity.

Caption: Potential therapeutic pathways for the target compound.

Anti-inflammatory Activity

The isoindole nucleus is present in several compounds with anti-inflammatory properties.[1] These molecules can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX). Further investigation into the anti-inflammatory potential of this compound and its derivatives is warranted.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity. This technical guide serves as a foundational resource for researchers interested in exploring the medicinal chemistry of this novel isoindole derivative. Future research should focus on the development of an optimized and scalable synthesis, followed by a comprehensive evaluation of its biological properties through in vitro and in vivo studies. The versatility of the bromo substituent for further chemical elaboration makes this compound an attractive starting point for the development of new therapeutic agents.

References

- 1. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound 97% | CAS: 2055840-66-7 | AChemBlock [achemblock.com]

- 6. 2055840-66-7 | this compound - Moldb [moldb.com]

- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

This technical guide provides a comprehensive overview of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride, a substituted isoindoline of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth information on its chemical properties, a detailed synthesis protocol, safety considerations, and potential applications.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline core is a privileged heterocyclic motif in medicinal chemistry, forming the foundational structure for numerous natural products and synthetic pharmaceutical agents.[1][2] Its unique bicyclic structure, which consists of a benzene ring fused to a five-membered nitrogen-containing ring, provides a versatile scaffold for chemical modification.[2] This adaptability allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of drugs with a wide range of therapeutic applications, including treatments for cancer, inflammation, and neurological disorders.[1][3] Substituted isoindolines, such as the title compound, are of particular interest as they allow for the exploration of structure-activity relationships, which is crucial for the design of targeted therapies.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. Understanding these properties is critical for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrClN | [4] |

| Molecular Weight | 262.58 g/mol | [4] |

| CAS Number | 2055840-66-7 | [4] |

| Appearance | Solid (form may vary) | Inferred from typical hydrochloride salts |

| Purity | Typically ≥95% | [5] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be approached through a multi-step process, drawing upon established methods for the synthesis of related isoindoline structures. The following protocol is a representative synthesis, with each step explained to provide insight into the underlying chemical principles.

Experimental Workflow Diagram

Sources

stability and storage conditions for 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

An In-Depth Technical Guide to the Stability and Storage of 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound (CAS No: 2055840-66-7), a key intermediate in pharmaceutical research and development. Synthesizing data from structurally related compounds and established principles of chemical stability, this document offers field-proven insights for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, explores potential degradation pathways, and provides actionable protocols for storage, handling, and stability assessment to ensure its integrity throughout the research and development lifecycle.

Introduction: Understanding the Molecule

This compound is a halogenated heterocyclic compound. The isoindoline scaffold is a significant structural motif in medicinal chemistry, and bromo-substituted derivatives serve as versatile precursors for further functionalization via cross-coupling reactions. The hydrochloride salt form is intentionally chosen to enhance the compound's stability and aqueous solubility, which are critical attributes for pharmaceutical development.[1][2] As with any high-value research chemical, maintaining its purity and stability is paramount to achieving reliable and reproducible experimental outcomes. This guide elucidates the intrinsic chemical factors governing its stability and provides a framework for its proper management.

Physicochemical Profile

A clear understanding of the compound's basic properties is the foundation for assessing its stability.

| Property | Value | Source |

| CAS Number | 2055840-66-7 | [3] |

| Molecular Formula | C₁₀H₁₃BrClN | [3] |

| Molecular Weight | 262.58 g/mol | [3] |

| Appearance | Off-white to pale solid (inferred from related compounds) | [4] |

| Structure | 1H-Isoindole, 6-bromo-2,3-dihydro-1,1-dimethyl-, hydrochloride (1:1) | [3] |

Core Principles of Chemical Stability

The stability of this compound is dictated by several key structural features.

-

The Hydrochloride Salt: The conversion of the parent amine (an organic base) into its hydrochloride salt is a critical stability-enhancing modification.[1] This salt form is generally less susceptible to degradation than its freebase counterpart, which can be prone to unwanted interactions with excipients or atmospheric carbon dioxide.[2] However, hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This is the primary vulnerability that must be managed.

-

The Bromo-Aromatic System: The bromine atom on the aromatic ring makes the molecule susceptible to photodegradation. Aromatic halides can undergo homolytic cleavage upon exposure to UV light, generating radical species that can lead to decomposition. Therefore, protection from light is a critical storage parameter.[5]

-

The Dihydro-isoindole Core: The reduced (dihydro) nature of the isoindole ring, compared to an aromatic isoindole, presents potential sites for oxidation. The benzylic C-H bonds could be susceptible to oxidative degradation under harsh conditions.

-

Gem-Dimethyl Group: The 1,1-dimethyl substitution provides steric hindrance around the adjacent nitrogen and the heterocyclic ring. This steric bulk can serve a protective function, potentially increasing the kinetic stability of the molecule by shielding reactive sites from attack.

Potential Degradation Pathways

Based on the compound's structure, several degradation pathways can be hypothesized. Understanding these potential routes is essential for designing effective storage strategies and stability-indicating analytical methods.

Caption: Hypothesized degradation pathways for the target compound.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation, a multi-faceted approach to storage and handling is required. The following recommendations are synthesized from safety data sheets of structurally analogous compounds and general best practices for chemical storage.[6][7][8][9]

Summary of Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Refrigeration slows down the rate of potential chemical degradation.[4][5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air minimizes the risk of oxidation and moisture contact. |

| Light | Protect from Light | Store in an amber vial or in a light-blocking outer container to prevent photodegradation.[4][5] |

| Container | Tightly Sealed Container | Prevents ingress of moisture and atmospheric contaminants. The original manufacturer's container is ideal.[6][10][11] |

| Location | Dry, Well-Ventilated Area | Ensures a stable external environment and prevents accumulation of any potential vapors.[6][10][12] |

Laboratory Handling Protocol

Adherence to a strict handling protocol is crucial to prevent contamination and degradation during experimental use.

-

Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Handling: If possible, handle the compound in a glove box or glove bag under an inert atmosphere (e.g., nitrogen or argon).

-

Dispensing: Use clean, dry spatulas and weighing instruments. Promptly and securely reseal the container immediately after dispensing.

-

Solution Preparation: Prepare solutions fresh for each experiment. If solutions must be stored, they should be refrigerated (2-8°C), protected from light, and used within a validated time frame.

-

Incompatibilities: Avoid storage near strong oxidizing agents, strong bases, and reactive metals.[12][13][14]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is a self-validating system to identify likely degradation products and develop stability-indicating analytical methods. This protocol is adapted from standard pharmaceutical industry practices.[15]

Objective

To investigate the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic).

Experimental Workflow

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology

-

Stock Solution Preparation: Accurately weigh and dissolve the compound in a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Application of Stress:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

-

Photostability: Expose a separate aliquot of the stock solution in a quartz cuvette to a calibrated light source (as per ICH Q1B guidelines).

-

Control: Keep an aliquot of the stock solution at room temperature, protected from light.

-

-

Sampling and Analysis:

-

Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 8, 24 hours).

-

Immediately quench the hydrolytic reactions by neutralizing the solution (add an equimolar amount of base for the acid sample, and acid for the base sample).

-

Analyze all samples using a validated stability-indicating HPLC-UV/MS method capable of separating the parent compound from any potential degradants.

-

Calculate the percentage of the parent compound remaining and identify the mass of any significant degradation products.

-

Conclusion

The chemical integrity of this compound is best preserved through meticulous control of its environment. The primary vulnerabilities of this molecule are its hygroscopicity (due to the hydrochloride salt) and potential sensitivity to light (due to the bromo-aromatic system). By implementing the recommended storage conditions—specifically refrigeration (2-8°C) in a tightly sealed, light-proof container, preferably under an inert atmosphere—researchers can significantly mitigate the risk of degradation. Adherence to proper handling protocols and the use of stability-indicating analytical methods will ensure the compound's reliability for its intended applications in pharmaceutical research.

References

-

Specifications of (R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride - Capot Chemical. (n.d.). Capot Chemical. [Link]

-

Specifications of 6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride - Capot Chemical. (n.d.). Capot Chemical. [Link]

-

This compound - Universal Biologicals. (n.d.). Universal Biologicals. [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. [Link]

-

Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. [Link]

-

Drug quality and storage | MSF Medical Guidelines. (n.d.). MSF. [Link]

-

Safe Storage. (n.d.). University of Washington. [Link]

-

A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems. [Link]

-

Instructions and Guidelines for Chemical Storage and Handling. (n.d.). IEDU. [Link]

-

Chemical Storage and Handling Recommendations. (2016). NY.Gov. [Link]

-

This compound. (n.d.). Chemdad. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2020). MDPI. [Link]

-

6-Bromo-2,3-dihydro-1H-isoindol-1-one. (n.d.). PubChem. [Link]

-

Specific Chemical Handling and Storage. (n.d.). University of Wisconsin-Milwaukee. [Link]

-

Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2014). ResearchGate. [Link]

-

Isoindoline. (n.d.). PubChem. [Link]

Sources

- 1. pharmaoffer.com [pharmaoffer.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 6-BROMO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE CAS#: 63839-24-7 [chemicalbook.com]

- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. nottingham.ac.uk [nottingham.ac.uk]

- 9. ehs.berkeley.edu [ehs.berkeley.edu]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. iedu.mui.ac.ir [iedu.mui.ac.ir]

- 14. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Safe Handling and Application of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data, handling protocols, and risk mitigation strategies for 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride (CAS No. 1244053-20-7). As a specialized brominated heterocyclic compound, its unique properties demand a nuanced approach to laboratory safety and experimental design. This document synthesizes available data from structurally analogous compounds to offer a robust framework for its use in research and development.

Section 1: Compound Identification and Hazard Assessment

1.1. Chemical and Physical Properties

A summary of the key physical and chemical properties is presented in the table below. These values are critical for understanding the compound's behavior under various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C10H13BrClN | [3] |

| Appearance | Off-white to pale purple solid | [4] |

| Purity | ≥95% | [3] |

1.2. Hazard Classification

Based on data from analogous compounds, this compound is anticipated to be classified with the following hazards.[1][2]

The GHS pictograms and signal word associated with these hazards are:

-

Pictogram: Exclamation Mark

-

Signal Word: Warning

Hazard Statements:

Section 2: Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is paramount to ensuring the well-being of laboratory personnel and maintaining the integrity of the compound.

2.1. Personal Protective Equipment (PPE)

A systematic approach to the selection of appropriate PPE is essential. The following workflow diagram illustrates the decision-making process for handling this compound.

Caption: PPE Selection Workflow for Handling Solid Brominated Compounds.

2.2. Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.[1] Have all necessary equipment and reagents readily available.

-

Donning PPE: Put on all required PPE as outlined in the workflow above. This includes a laboratory coat, chemical safety goggles, and compatible chemical-resistant gloves.[1]

-

Weighing and Transfer: To minimize dust formation, weigh the solid compound in a contained manner.[1] Use a spatula for transfers and avoid pouring the powder directly.

-

Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring. This should be done in a closed or covered vessel to the extent possible.

-

Post-Handling: After handling, thoroughly clean the work area. Decontaminate any equipment that has come into contact with the compound.

-

Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.[1]

2.3. Storage Conditions

Proper storage is crucial for maintaining the stability and purity of the compound.

-

Temperature: Store in a cool, dry place.[1]

-

Container: Keep the container tightly closed.[5]

-

Ventilation: Ensure the storage area is well-ventilated.[1]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[6]

Section 3: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

3.1. First-Aid Measures

The following table outlines the immediate first-aid steps to be taken in case of exposure.

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [1][2] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician. | [1][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [1] |

3.2. Spill Response Protocol

The following diagram outlines the logical flow for responding to a spill of this compound.

Sources

The Unexplored Potential of 1,1-Dimethyl-2,3-dihydro-1H-isoindole Derivatives: A Literature Review of the Isoindoline Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Isoindoline Core

The isoindoline scaffold, a bicyclic heterocyclic system comprised of a fused benzene and pyrrolidine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their diverse and potent biological activities, spanning from anti-inflammatory and antimicrobial to anticancer and neuroprotective effects.[2][3] While extensive research has focused on oxidized forms such as isoindoline-1,3-diones (phthalimides) and isoindolin-1-ones, the reduced 2,3-dihydro-1H-isoindole core offers a flexible three-dimensional structure with considerable potential for the development of novel therapeutic agents.

This technical guide addresses the current landscape of 1,1-dimethyl-2,3-dihydro-1H-isoindole derivatives. It is important to note at the outset that a comprehensive review of the existing scientific literature reveals a notable scarcity of research specifically focused on this gem-dimethyl substituted isoindoline scaffold. However, the foundational knowledge of isoindoline synthesis and the well-documented biological activities of its variously substituted analogues provide a strong basis for exploring the untapped potential of the 1,1-dimethyl derivatives. This guide will, therefore, provide a thorough overview of the synthesis and biological activities of the broader isoindoline class, offering valuable insights for researchers venturing into the synthesis and evaluation of the novel 1,1-dimethyl counterparts.

Synthetic Strategies for the Isoindoline Nucleus

The construction of the 2,3-dihydro-1H-isoindole core can be achieved through several synthetic methodologies. A prevalent and efficient approach involves the reaction of α,α'-dihalo-o-xylenes with primary amines. This method offers a straightforward route to N-substituted isoindolines.

A general synthetic pathway is depicted below:

Figure 1. A common synthetic route to N-substituted isoindolines.

This reaction typically proceeds via a nucleophilic substitution mechanism, where the primary amine displaces the two benzylic halides to form the pyrrolidine ring. The choice of base and solvent can significantly influence the reaction efficiency and yield.

Experimental Protocol: Synthesis of a Representative N-Substituted 2,3-Dihydro-1H-isoindole

The following protocol is a generalized procedure based on established methods for the synthesis of N-substituted isoindolines and can be adapted for the synthesis of 1,1-dimethyl-2,3-dihydro-1H-isoindole derivatives, starting from the corresponding 1,1-dimethyl-α,α'-dihalo-o-xylene precursor.

Materials:

-

α,α'-Dibromo-o-xylene (1 equivalent)

-

Primary amine (1.1 equivalents)

-

Potassium carbonate (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the primary amine in anhydrous DMF, add potassium carbonate.

-

Add a solution of α,α'-dibromo-o-xylene in anhydrous DMF dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2,3-dihydro-1H-isoindole.

Biological Activities of Isoindoline Derivatives

While data on 1,1-dimethyl-2,3-dihydro-1H-isoindole derivatives is limited, the broader class of isoindoline compounds exhibits a wide spectrum of pharmacological activities. The N-substituent plays a crucial role in determining the biological profile of these molecules.

Anti-inflammatory and Analgesic Properties

Several N-substituted isoindoline-1,3-dione derivatives have been investigated for their anti-inflammatory and analgesic activities.[3][4][5] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[3] The introduction of various aryl and heteroaryl moieties at the nitrogen atom has led to the discovery of potent anti-inflammatory agents.

| Compound Class | Biological Target | Observed Activity | Reference |

| N-Arylpiperazinyl isoindoline-1,3-diones | COX-1/COX-2 | Anti-inflammatory, Analgesic | [3] |

| N-Acyl isoindoline-1,3-diones | COX-2 | Selective Inhibition | [4] |

Table 1. Anti-inflammatory and analgesic activities of selected isoindoline derivatives.

Neuroprotective and Cholinesterase Inhibitory Activity

Derivatives of isoindoline-1,3-dione have also shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathogenesis of Alzheimer's disease.[6] The isoindoline scaffold serves as a valuable template for the design of new cholinesterase inhibitors.

Figure 2. Schematic representation of acetylcholinesterase inhibition.

| Derivative Type | Target Enzyme | IC50 Values | Reference |

| N-Benzylpiperidine isoindoline-1,3-diones | AChE | 87 nM - 7.76 µM | [6] |

| N-Benzylpyridinium isoindoline-1,3-diones | AChE | 2.1 - 7.4 µM | [6] |

Table 2. Cholinesterase inhibitory activity of isoindoline-1,3-dione derivatives.

Anticancer and Antimicrobial Activities

The isoindoline nucleus is also a key structural component in a variety of compounds with demonstrated anticancer and antimicrobial properties.[1] The planar nature of the aromatic ring combined with the conformational flexibility of the pyrrolidine ring allows for effective interaction with various biological targets.

Future Directions and the Promise of the 1,1-Dimethyl Substitution

The incorporation of a gem-dimethyl group at the C1 position of the isoindoline scaffold is a synthetically accessible modification that could significantly impact the pharmacological profile of these derivatives. The gem-dimethyl effect can lead to several advantageous properties, including:

-

Increased Metabolic Stability: The quaternary carbon center can block metabolic oxidation, potentially leading to an improved pharmacokinetic profile.

-

Conformational Rigidity: The steric bulk of the methyl groups can restrict the conformational freedom of the molecule, potentially leading to higher binding affinity and selectivity for a specific biological target.

-

Enhanced Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Given the diverse biological activities of the parent isoindoline scaffold, the synthesis and biological evaluation of 1,1-dimethyl-2,3-dihydro-1H-isoindole derivatives represent a promising and underexplored area of research. Future investigations should focus on:

-

Development of Efficient Synthetic Routes: Establishing robust and scalable synthetic methods for a variety of N-substituted 1,1-dimethylisoindolines.

-

Comprehensive Biological Screening: Evaluating these novel compounds against a wide range of biological targets, including those known to be modulated by other isoindoline derivatives (e.g., COX enzymes, cholinesterases, kinases, and microbial targets).

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the N-substituent to understand its influence on the biological activity of the 1,1-dimethylisoindoline core.

References

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI. (URL not available)

- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI. (URL not available)

- Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (URL not available)

-

The chemistry of isoindole natural products - PMC - NIH. [Link]

- Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives - Research and Reviews. (URL not available)

- Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkyl

- Synthesis of Bis(oxazoline)

- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed. (URL not available)

- A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed. (URL not available)

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. (URL not available)

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org. (URL not available)

- Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations - Organic Chemistry Portal. (URL not available)

- 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed. (URL not available)

- An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed. (URL not available)

- Common byproducts in the synthesis of Isoindoline-1,3-diol and their removal. - Benchchem. (URL not available)

Sources

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Emergence of Bromo-Substituted Isoindolines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Abstract

The isoindoline scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds and approved pharmaceuticals. The introduction of a bromine substituent onto this framework provides a versatile chemical handle for further functionalization, significantly expanding its utility in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and history of bromo-substituted isoindoline compounds. It delves into the evolution of synthetic methodologies for their preparation, offering detailed experimental protocols and a critical analysis of the rationale behind various synthetic strategies. Furthermore, this guide explores the pivotal role of bromo-substituted isoindolines as key intermediates in the development of therapeutic agents, with a focus on their application in targeting neurological disorders and in the burgeoning field of targeted protein degradation.

Introduction: The Isoindoline Scaffold and the Strategic Importance of Bromination

The isoindoline ring system, a bicyclic heterocycle composed of a fused benzene and pyrrolidine ring, has garnered significant attention from the scientific community for over a century.[1] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an attractive scaffold for the design of molecules that can interact with biological targets with high affinity and specificity. Derivatives of isoindoline exhibit a remarkable range of biological activities, including anti-inflammatory, antitumor, and neuroprotective properties.[2][3]

The strategic incorporation of a bromine atom onto the isoindoline core dramatically enhances its value as a synthetic intermediate. Bromine's role as a versatile leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) allows for the introduction of a wide array of functional groups, enabling the rapid generation of diverse chemical libraries for drug screening. This has been instrumental in the development of numerous clinical candidates and approved drugs. This guide will provide researchers, scientists, and drug development professionals with a thorough understanding of the history, synthesis, and application of this important class of compounds.

A Historical Perspective: From the Parent Heterocycle to Functionalized Derivatives

The history of isoindoline chemistry is intrinsically linked to the broader development of heterocyclic chemistry. While the parent isoindole was first isolated and characterized with difficulty due to its inherent instability, its reduced and more stable form, isoindoline, proved to be a more tractable target for early chemists.[4][5] The initial syntheses were often low-yielding and lacked general applicability.

The advent of modern synthetic methodologies in the 20th century, particularly those involving catalytic hydrogenation and reductive amination, provided more reliable routes to the isoindoline core.[2] However, it was the growing interest in isoindoline-containing natural products and pharmaceuticals that spurred the development of methods for their functionalization.

The deliberate synthesis of bromo-substituted isoindolines as key building blocks appears to have gained significant traction in the latter half of the 20th century, coinciding with the rise of palladium-catalyzed cross-coupling reactions. The ability to use a brominated isoindoline as a scaffold upon which to build molecular complexity proved to be a powerful strategy in medicinal chemistry. A pivotal moment in the application of bromo-substituted isoindolines was their use as precursors in the synthesis of the immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide, which highlighted their industrial-scale importance.[6][7][8][9][10]

Synthetic Strategies for the Preparation of Bromo-Substituted Isoindolines

The synthesis of bromo-substituted isoindolines can be broadly categorized into two main approaches: the direct bromination of a pre-formed isoindoline or isoindolinone ring system, and the construction of the isoindoline ring from a brominated precursor. The choice of strategy is often dictated by the desired regiochemistry of the bromine substituent and the availability of starting materials.

Direct Bromination of the Isoindoline Core

Direct electrophilic bromination of the aromatic ring of an isoindoline can be a straightforward approach. However, controlling the regioselectivity of this reaction can be challenging due to the activating nature of the fused pyrrolidine ring.

A common method involves the use of N-bromosuccinimide (NBS) or molecular bromine in the presence of a Lewis or Brønsted acid.[11] The reaction conditions, including the choice of solvent and temperature, can significantly influence the position of bromination. For instance, bromination of 2-benzyl-1,1,3,3-tetramethylisoindoline with bromine and aluminum chloride can yield di- and tri-brominated products, with the regioselectivity being dependent on the reaction conditions.[1]

Causality Behind Experimental Choices: The choice of a direct bromination strategy is often favored when the starting isoindoline is readily available and when the desired regioisomer is the major product of the reaction. However, the potential for forming mixtures of isomers and the often harsh reaction conditions can be significant drawbacks.

Synthesis from Brominated Precursors

A more regioselective and often higher-yielding approach involves the synthesis of the isoindoline ring from a starting material that already contains the bromine substituent in the desired position. This strategy offers greater control over the final structure of the product.

A prominent example is the synthesis of 6-bromoisoindolin-1-one, a key intermediate in the synthesis of various bioactive molecules.[12][13] This can be achieved through a multi-step sequence starting from a brominated benzoic acid derivative.

Workflow for the Synthesis of 6-Bromoisoindolin-1-one:

Caption: Synthetic route to 6-bromoisoindolin-1-one from a brominated precursor.

Causality Behind Experimental Choices: This approach is generally preferred when a specific regioisomer is required, as the position of the bromine atom is pre-determined by the starting material. While it may involve more synthetic steps, the improved selectivity and often milder reaction conditions make it a more robust and scalable strategy for many applications.

Detailed Experimental Protocols

The following protocols are provided as examples of the synthesis of key bromo-substituted isoindoline intermediates.

Synthesis of 6-Bromoisoindolin-1-one[15]

Step 1: Synthesis of Methyl 5-bromo-2-(bromomethyl)benzoate

-

Materials: Methyl 5-bromo-2-methylbenzoate, N-Bromosuccinimide (NBS), Dibenzoyl peroxide, Carbon tetrachloride.

-

Procedure:

-

Dissolve methyl 5-bromo-2-methylbenzoate (1.0 eq) in carbon tetrachloride.

-

Add NBS (1.0 eq) and a catalytic amount of dibenzoyl peroxide.

-

Heat the mixture at 85 °C for 2 hours.

-

Cool the reaction mixture and filter off the solid succinimide.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Step 2: Synthesis of 6-Bromoisoindolin-1-one

-

Materials: Methyl 5-bromo-2-(bromomethyl)benzoate, 7N Ammonia in Methanol.

-

Procedure:

-

Dissolve the crude methyl 5-bromo-2-(bromomethyl)benzoate in 7N ammonia in methanol in a pressure vessel.

-

Heat the solution at 90 °C overnight.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by chromatography to obtain 6-bromoisoindolin-1-one as a white solid.

-

Synthesis of 4-Bromoisoindolin-1-one[16]

-

Materials: Methyl 3-bromo-2-(bromomethyl)benzoate, 30% aqueous ammonia, Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve methyl 3-bromo-2-(bromomethyl)benzoate (1.0 eq) in THF and cool to 0 °C.

-

Add 30% aqueous ammonia and stir the mixture at room temperature for 18 hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and 2M citric acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting oil by flash chromatography to yield 4-bromoisoindolin-1-one as a white solid.

-

Quantitative Data Summary:

| Compound | Starting Material | Key Reagents | Number of Steps | Overall Yield |

| 6-Bromoisoindolin-1-one | Methyl 5-bromo-2-methylbenzoate | NBS, Ammonia | 2 | ~70%[13] |

| 4-Bromoisoindolin-1-one | Methyl 3-bromo-2-(bromomethyl)benzoate | Aqueous Ammonia | 1 | ~80%[14] |

Applications in Drug Discovery and Medicinal Chemistry

Bromo-substituted isoindolines are invaluable building blocks in the synthesis of a wide range of therapeutic agents. Their utility stems from the ability to readily transform the bromo-substituent into more complex functionalities, allowing for the fine-tuning of pharmacological properties.

Precursors to Immunomodulatory Drugs (IMiDs®)

One of the most significant applications of bromo-substituted isoindolines is in the synthesis of the blockbuster drugs lenalidomide and pomalidomide.[6][7] In these syntheses, a brominated isoindolinone precursor is coupled with a derivative of glutarimide. The bromo-substituent is often introduced early in the synthetic sequence to ensure the correct regiochemistry of the final product.

Scaffolds for Acetylcholinesterase (AChE) Inhibitors

The isoindoline-1,3-dione (phthalimide) scaffold has been identified as a key pharmacophore for the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[3][15] Brominated phthalimide derivatives serve as versatile starting materials for the synthesis of novel AChE inhibitors. The bromine atom can be used as a handle to introduce various side chains that can interact with the active site of the enzyme.

Building Blocks for BET Bromodomain Inhibitors

The "bromo and extra C-terminal" (BET) family of proteins are epigenetic readers that play a crucial role in the regulation of gene expression.[16] Dysregulation of BET protein function has been linked to cancer and inflammatory diseases. Fragment-based screening has identified brominated isoindoline derivatives as promising starting points for the development of potent and selective BET bromodomain inhibitors.[16] The bromine atom can be displaced to introduce moieties that enhance binding affinity and selectivity.

Biological Mechanisms and Signaling Pathways

The therapeutic effects of drugs derived from bromo-substituted isoindolines are mediated through their interaction with specific biological targets. Understanding these mechanisms is crucial for the rational design of new and improved therapeutic agents.

Cereblon (CRBN) Modulation by IMiDs®

Lenalidomide and pomalidomide exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.

Caption: Mechanism of action of IMiDs® via Cereblon-mediated protein degradation.

Inhibition of Acetylcholinesterase (AChE)

AChE inhibitors increase the levels of the neurotransmitter acetylcholine in the synaptic cleft by preventing its breakdown. Isoindoline-1,3-dione-based inhibitors are designed to bind to the active site of AChE, thereby blocking its catalytic activity.

Caption: Inhibition of acetylcholine hydrolysis by an isoindoline-based AChE inhibitor.

Conclusion and Future Perspectives

Bromo-substituted isoindolines have firmly established themselves as indispensable tools in the arsenal of the medicinal chemist. Their journey from laboratory curiosities to key components of life-saving medicines underscores the power of strategic functionalization in drug discovery. The versatility of the bromine substituent, coupled with the privileged nature of the isoindoline scaffold, ensures that these compounds will continue to play a vital role in the development of new therapeutic agents.

Future research in this area is likely to focus on the development of more efficient and stereoselective methods for the synthesis of complex bromo-substituted isoindolines. Furthermore, the application of these building blocks in the design of novel chemical probes and therapeutics for a wider range of diseases, including those in the central nervous system and oncology, remains a promising avenue for exploration. The continued investigation of bromo-substituted isoindolines is poised to unlock new opportunities for the treatment of human diseases.

References

-

Bai, Y., Shi, L., Zheng, L., Ning, S., Che, X., Zhang, Z., & Xiang, J. (2021). An Efficient and Practical Electrochemical Reduction of Cyclic Imides. Organic Letters, 23(7), 2298–2302. [Link]

-

La, M. T., Kang, S., & Kim, H. K. (2019). A Facile Method for the Synthesis of N-Aryl-Substituted Azacycles from Arylamines and Cyclic Ethers. The Journal of Organic Chemistry, 84(10), 6689–6696. [Link]

-

Micallef, A. S., Bottle, S. E., Smith, G., Bott, R. C., & White, J. M. (1999). Brominated isoindolines: precursors to functionalised nitroxides. Journal of the Chemical Society, Perkin Transactions 2, (1), 65-72. [Link]

-

Ahangar, N., Al-Hussain, S. A., Aliabadi, A., & Sakhteman, A. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 362–373. [Link]

- Suzhou Highfine Biotech Co Ltd. (2015). Synthesis method of 6-bromoisoindolinyl-1-one. CN105153013A.

-

Nájera, C., Sansano, J. M., & Yus, M. (2015). Chemistry of 2H-isoindoles: recent developments. RSC Advances, 5(83), 67491-67520. [Link]

-

Gandhi, A. K., Kang, J., Capone, L., Parton, A., Wu, L., Zhang, L. H., ... & Chopra, R. (2014). Delineation of a critical region of cereblon for thalidomide-dependent binding of Ikaros and Aiolos. Proceedings of the National Academy of Sciences, 111(39), E4127-E4136. [Link]

-

Wisniak, J. (2002). The history of bromine from discovery to commodity. Educación química, 13(2), 94-101. [Link]

-

PubChem. (n.d.). 5-Bromoisoindoline. National Center for Biotechnology Information. [Link]

-

Micallef, A. S., Bottle, S. E., Smith, G., Bott, R. C., & White, J. M. (1999). Brominated isoindolines: precursors to functionalised nitroxides. CiteSeerX. [Link]

-

Hagner, M. V., George, S., & Popkin, M. E. (2013). Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorganic & medicinal chemistry letters, 23(1), 220-224. [Link]

-

Fish, P. V., Filippakopoulos, P., Bish, G., Brennan, P. E., Bunnage, M. E., Cook, A. S., ... & Knapp, S. (2012). Identification of a chemical probe for bromo and extra C-terminal bromodomain inhibition through optimization of a fragment-derived hit. Journal of medicinal chemistry, 55(21), 9831-9837. [Link]

-

Akhtar, M. J., Siddiqui, A. A., & Khan, S. A. (2024). Synthesis, characterization, and biological evaluation of 3-bromo isoquinoline derivatives: potential lead molecules for analgesic and anti-inflammatory agents. Journal of Population Therapeutics and Clinical Pharmacology, 31(3), 110-123. [Link]

- Synthon B.V. (2015).

-

Chen, C., & Diao, T. (2011). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. Organic letters, 13(16), 4352–4355. [Link]

-

Weintraub, R. A., & Wang, X. (2023). Recent Developments in Isoindole Chemistry. ResearchGate. [Link]

-

Johansen, M. B., Juhl, M., & Kristensen, J. L. (2011). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Helvetica Chimica Acta, 94(8), 1476-1483. [Link]

-

Micallef, A. S., Bott, R. C., Bottle, S. E., Smith, G., White, J. M., Matsuda, K., & Iwamura, H. (1999). Brominated isoindolines: precursors to functionalised nitroxides. UQ eSpace. [Link]

-

Wang, Y., Zhang, Y., & Ding, M. (2011). Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines. Synthetic Communications, 41(13), 1951-1956. [Link]

-

Ošeka, M., & Jukovič, M. (2015). Alternative synthesis of lenalidomide. ResearchGate. [Link]

-

Wikipedia. (2023). Bromo-DragonFLY. [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

- Teva Pharmaceutical Industries Ltd. (2015).

-

PubChem. (n.d.). 5-Bromo-1-methylisoindoline hydrochloride. National Center for Biotechnology Information. [Link]

-

Sreenivasmurthy, S. G., Iyaswamy, A., Krishnamoorthi, S., Reddi, R. N., Kammala, A. K., Vasudevan, K., ... & Li, M. (2023). Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer's disease therapy. Theranostics, 13(1), 305. [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]

-

Ametamey, S. M., & Treyer, V. (2022). PET as a Translational Tool in Drug Development for Neuroscience Compounds. Chimia, 76(4), 322-328. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoindoline synthesis [organic-chemistry.org]

- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rua.ua.es [rua.ua.es]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one - Google Patents [patents.google.com]

- 13. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]

- 14. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 15. Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride, a valuable heterocyclic building block for research and development in medicinal chemistry and materials science. The described synthetic pathway is designed for robustness and scalability, commencing from the readily available starting material, 4-bromo-2-methylbenzonitrile. The protocol details a four-step sequence involving a Grignard reaction, reductive amination, benzylic bromination, and a final intramolecular cyclization, culminating in the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and a self-validating, step-by-step protocol to ensure reproducibility.

Introduction

The isoindoline scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials.[1] The specific substitution pattern of 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole offers a unique combination of a reactive bromine handle for further functionalization (e.g., through cross-coupling reactions) and a gem-dimethyl group at the 1-position, which can impart desirable pharmacokinetic properties by blocking metabolic oxidation. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in biological assays and pharmaceutical formulations.[2]

Synthetic Strategy and Rationale

The synthesis of the target compound is approached through a convergent strategy that constructs the isoindoline ring system from a linear precursor. This method was chosen over alternatives, such as the derivatization of a pre-existing isoindoline core, due to the commercial availability of the starting materials and the straightforward nature of the proposed transformations.

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

The key steps in this synthesis are:

-

Formation of an Acetophenone Intermediate: The synthesis commences with the reaction of 4-bromo-2-methylbenzonitrile with a Grignard reagent, such as methylmagnesium bromide. This is a classic method for the synthesis of ketones from nitriles. An acidic workup hydrolyzes the intermediate imine to afford 1-(4-bromo-2-methylphenyl)ethan-1-one.

-

Introduction of the Nitrogen Atom via Reductive Amination: The ketone is then converted to the corresponding primary amine through reductive amination. This can be achieved using various established methods, such as reaction with ammonia in the presence of a reducing agent like hydrogen gas and a Raney nickel catalyst. This step introduces the nitrogen atom that will become part of the isoindoline ring.

-

Benzylic Bromination for Cyclization Precursor: The crucial precursor for the intramolecular cyclization is generated by the selective bromination of the benzylic methyl group on the aromatic ring. N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is the reagent of choice for this transformation, as it allows for mild and selective bromination of the benzylic position.

-

Intramolecular Cyclization to Form the Isoindoline Core: The synthesized 1-(2-(bromomethyl)-4-bromophenyl)ethan-1-amine undergoes an intramolecular nucleophilic substitution reaction. The primary amine acts as a nucleophile, displacing the benzylic bromide to form the five-membered isoindoline ring. This reaction is typically promoted by a non-nucleophilic base to neutralize the HBr generated during the reaction.

-

Final Salt Formation: The resulting 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole is a basic compound. To improve its handling and solubility characteristics, it is converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol.[3][4]

Experimental Protocols

Materials and Instrumentation:

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of intermediates and the final product should be performed using column chromatography on silica gel. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.

Table 1: Summary of Key Experimental Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) |

| 1 | Grignard Reaction | 4-bromo-2-methylbenzonitrile, CH₃MgBr | THF | 0 to rt | 2-4 |

| 2 | Reductive Amination | 1-(4-Bromo-2-methylphenyl)ethan-1-one, NH₃, H₂, Raney Ni | Methanol | rt | 12-24 |

| 3 | Benzylic Bromination | 1-(4-Bromo-2-methylphenyl)ethan-1-amine, NBS, AIBN | CCl₄ | Reflux | 4-6 |

| 4 | Intramolecular Cyclization | 1-(2-(Bromomethyl)-4-bromophenyl)ethan-1-amine, K₂CO₃ | Acetonitrile | Reflux | 6-12 |

| 5 | HCl Salt Formation | 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole, HCl in Ether | Diethyl Ether | 0 to rt | 1 |

Step 1: Synthesis of 1-(4-Bromo-2-methylphenyl)ethan-1-one

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of methyl bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 4-bromo-2-methylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(4-bromo-2-methylphenyl)ethan-1-one as a solid.

Step 2: Synthesis of 1-(4-Bromo-2-methylphenyl)ethan-1-amine

-

To a solution of 1-(4-bromo-2-methylphenyl)ethan-1-one (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 10 eq).

-

Add Raney nickel (approximately 10% by weight of the ketone) to the mixture.

-

Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-(4-bromo-2-methylphenyl)ethan-1-amine, which can be used in the next step without further purification.

Step 3: Synthesis of 1-(2-(Bromomethyl)-4-bromophenyl)ethan-1-amine

-

Dissolve 1-(4-bromo-2-methylphenyl)ethan-1-amine (1.0 eq) in carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be used directly in the next step.

Step 4: Synthesis of 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole

-

Dissolve the crude 1-(2-(bromomethyl)-4-bromophenyl)ethan-1-amine (1.0 eq) in acetonitrile.

-